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Introduction
Desogestrel, a third-generation synthetic progestin, is a widely used component in hormonal

contraceptives.[1][2] It functions as a prodrug, rapidly and almost completely metabolized in the

intestinal mucosa and liver into its biologically active metabolite, etonogestrel (also known as 3-

keto-desogestrel).[2][3] Etonogestrel exerts its primary contraceptive effect through high-

affinity binding to the progesterone receptor (PR), mimicking the effects of natural

progesterone.[1] This interaction leads to the inhibition of ovulation, thickening of the cervical

mucus, and alterations in the endometrium that prevent implantation.

This technical guide provides a comprehensive overview of the in silico methodologies used to

model the binding of desogestrel's active metabolite, etonogestrel, to its primary target, the

progesterone receptor, and its potential off-target interactions with the estrogen receptor (ER).

The guide details experimental protocols for molecular docking and molecular dynamics

simulations and presents the available quantitative binding data.

Receptor Binding Profile of Etonogestrel
Etonogestrel is characterized by its high selectivity and affinity for the progesterone receptor.

Desogestrel itself has virtually no affinity for the PR. In contrast, etonogestrel demonstrates a

potent binding affinity for the progesterone receptor, which is responsible for its progestational

effects. While some studies suggest a high affinity of etonogestrel for the estrogen receptor, the
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consensus in the scientific literature indicates no significant affinity for the estrogen receptor. A

metabolite of desogestrel, 3β-hydroxydesogestrel, has shown weak affinity for the estrogen

receptor.

Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of

etonogestrel to the progesterone and estrogen receptors. The data is presented as relative

binding affinity (RBA), which compares the affinity of the test compound to that of a reference

compound (e.g., progesterone).

Compound Receptor
Relative Binding
Affinity (%)

Reference
Compound

Etonogestrel
Progesterone

Receptor (PR)
~300% Progesterone

Etonogestrel
Progesterone

Receptor (PR)
~150% Promegestone

Etonogestrel
Estrogen Receptor

(ER)

No significant affinity

demonstrated
Estradiol

3β-

hydroxydesogestrel

Estrogen Receptor

(ER)
~2% Estradiol

In Silico Modeling Workflow
Computational modeling is a powerful tool for elucidating the molecular interactions between a

ligand, such as etonogestrel, and its receptor. The general workflow for in silico modeling of

receptor binding involves several key stages, from protein and ligand preparation to simulation

and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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